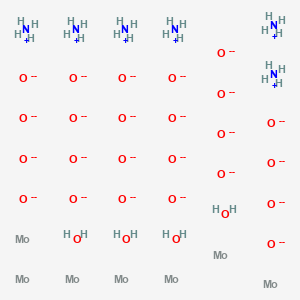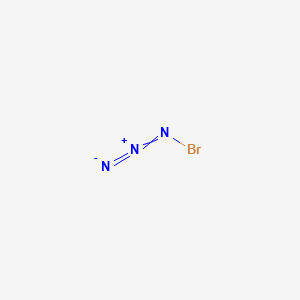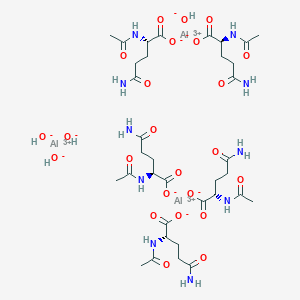
Methyl Nonafluorovalerate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl Nonafluorovalerate, such as N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, involves specific reactions designed to introduce fluorine atoms or fluorinated groups into the molecular structure. These methods aim to explore the compound's potential as ionic liquids and solid electrolytes due to their unique thermophysical characteristics and low melting points, which are critical for applications in energy storage devices (Forsyth et al., 2006).
Molecular Structure Analysis
Research on analogues of Methyl Nonafluorovalerate, such as methylated bis(ethylenedithio)tetrathiafulvalene derivatives, has focused on examining their molecular arrangements and conformational changes in the crystalline state. These studies help understand the donating ability of the compounds and the effect of methylation on their molecular structures (Matsumiya et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of Methyl Nonafluorovalerate and its derivatives involves interactions with other compounds under various conditions. For instance, the synthesis of nonafluoromesityl compounds showcases the reactivity of fluorinated groups, leading to the formation of structurally diverse molecules with unique properties (Voelker et al., 1999).
Physical Properties Analysis
The study of Methyl Nonafluorovalerate's physical properties, such as melting points and electrochemical windows, is crucial for its potential application as an ionic liquid or solid electrolyte. These properties are influenced by the compound's molecular structure and the presence of fluorinated groups, which can enhance its stability and functionality in various applications (Forsyth et al., 2006).
Chemical Properties Analysis
The chemical properties of Methyl Nonafluorovalerate, such as its reactivity and interaction with other molecules, are pivotal for its use in synthesis and material science. Investigations into its reactions, like the formation of fluoro methoxy adducts, provide insights into its versatility and potential for creating novel compounds (Kol et al., 1991).
Applications De Recherche Scientifique
DNA methylation arrays are valuable tools for quantifying the composition of leukocytes, offering insights into the immuno-biology of chronic medical conditions and the impact of immune-toxic exposures (Houseman et al., 2012).
Methylated DNA sequences are being explored as cancer biomarkers. These biomarkers hold promise for early detection and personalized treatment decisions in cancer care (Kagan et al., 2007).
The performance of various DNA methylation assays has been compared, with implications for biomarker development and clinical diagnostics. This comparison is crucial for selecting, optimizing, and using DNA methylation assays in large-scale validation studies (Christoph et al., 2016).
Methylene Blue, a fluorescent dye, has been used in scientific research, including intraoperative fluorescent imaging, showing the potential of fluorescent compounds in medical applications (Cwalinski et al., 2020).
Ion-pair chromatography using nonafluorovaleric acid as an ion-pairing reagent has been employed for separating and quantitating selenium species in food, demonstrating the application of fluorinated compounds in chromatographic techniques (Jang et al., 2013).
N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, similar in structure to Methyl Nonafluorovalerate, have been studied for their properties as ionic liquids and solid electrolytes, indicating the potential of fluorinated compounds in material science applications (Forsyth et al., 2006).
Methylation biomarkers are showing significant potential in precision medicine, especially for disease management and monitoring, highlighting the importance of methylation in clinical applications (Taryma-Leśniak et al., 2020).
DNA methylation patterns play a critical role in medicine, such as marking genetic text for transcription control and serving as a marker for biological aging and cancer (Dor & Cedar, 2018).
Propriétés
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O2/c1-17-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPSOBLGQUCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335698 | |
| Record name | Methyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Nonafluorovalerate | |
CAS RN |
13038-26-1 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13038-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Nonafluorovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)


